molecular formula C17H14Cl2F2N2O3 B602538 Roflumilast-d4

Roflumilast-d4

Cat. No.: B602538
M. Wt: 407.2 g/mol
InChI Key: MNDBXUUTURYVHR-LNLMKGTHSA-N
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Description

Roflumilast-d4 is a deuterated form of roflumilast, which is a selective phosphodiesterase-4 inhibitor. This compound is primarily used as an internal standard for the quantification of roflumilast in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound provide a stable isotopic label, making it useful in pharmacokinetic and metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: Roflumilast-d4 is synthesized from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane through a series of reactions including O-alkylation, oxidation, and N-acylation . The key steps involve:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of sodium hydroxide as a base in the N-acylation step is preferred due to its economic advantage and ease of handling compared to other bases like sodium hydride or potassium tert-butoxide .

Chemical Reactions Analysis

Types of Reactions: Roflumilast-d4 undergoes various chemical reactions, including:

    Oxidation: Conversion of intermediates to carboxylic acids.

    Substitution: N-acylation reaction with 3,5-dichloropyridine-4-amine.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, sodium hydride, potassium tert-butoxide.

    Solvents: N,N-dimethylformamide (DMF), ethanol, acetone.

Major Products: The major product formed from these reactions is this compound itself, which is used as an internal standard in analytical methods .

Scientific Research Applications

Pharmacokinetic Studies

Roflumilast-d4 serves as an internal standard for the quantification of roflumilast in biological samples. Its use in pharmacokinetic studies allows researchers to accurately assess the metabolism and distribution of roflumilast within the body. This is crucial for understanding the drug's efficacy and safety profiles.

Key Findings:

  • This compound is employed in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods to ensure precise quantification.
  • Studies indicate that roflumilast exhibits a complex pharmacokinetic profile, with its active metabolite, roflumilast N-oxide, contributing significantly to its therapeutic effects .

Analytical Chemistry

In analytical chemistry, this compound is essential for ensuring the accuracy of measurements related to roflumilast levels in various matrices. This is particularly important in clinical trials and studies assessing drug interactions or side effects.

Applications:

  • Used as an internal standard in assays to quantify roflumilast concentrations in plasma and other biological fluids.
  • Facilitates the development of reliable analytical methods that can be used across different laboratories.

Medical Research

This compound is being investigated for its potential therapeutic effects beyond COPD, including its role in cognitive enhancement and inflammatory conditions.

Chronic Obstructive Pulmonary Disease (COPD):

  • Roflumilast has demonstrated efficacy in improving lung function and reducing exacerbation frequency in COPD patients. The inhibition of phosphodiesterase-4 leads to decreased inflammation by limiting neutrophil recruitment .
  • Animal studies have shown that roflumilast can prevent pulmonary inflammatory cell infiltration and emphysema induced by cigarette smoke exposure .

Cognitive Enhancement:

  • Recent studies suggest that roflumilast may enhance episodic memory, particularly in individuals with mild cognitive impairment or Alzheimer's disease. This effect is attributed to the modulation of neuronal communication through phosphodiesterase inhibition .

Data Table: Applications of this compound

Application AreaDescriptionKey Findings
Pharmacokinetic StudiesUsed as an internal standard for quantification of roflumilastAccurate assessment of metabolism; significant contributions from N-oxide
Analytical ChemistryEnsures accurate measurement of roflumilast levelsFacilitates development of reliable methods for clinical trials
COPD ResearchInvestigated for anti-inflammatory effectsReduces exacerbation frequency; improves lung function
Cognitive EnhancementExplored for potential memory enhancementEfficacy observed in episodic memory improvement

Case Studies

  • COPD Treatment Efficacy :
    A randomized controlled trial involving over 9,000 patients demonstrated that treatment with roflumilast significantly improved forced expiratory volume (FEV1) and reduced exacerbation rates compared to placebo .
  • Cognitive Function :
    A proof-of-concept phase II study indicated that roflumilast could enhance episodic memory performance in elderly participants with mild cognitive impairment, suggesting a novel application for this PDE4 inhibitor .

Mechanism of Action

Roflumilast-d4, like roflumilast, inhibits phosphodiesterase-4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases intracellular cAMP levels, leading to anti-inflammatory effects. This mechanism involves the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha and interleukins .

Comparison with Similar Compounds

Biological Activity

Roflumilast-d4 is a deuterated form of roflumilast, a selective phosphodiesterase-4 (PDE4) inhibitor primarily used for the treatment of chronic obstructive pulmonary disease (COPD). This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and potential therapeutic applications.

Roflumilast and its active metabolite, Roflumilast N-oxide, exhibit high potency and selectivity for PDE4 inhibition. This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which is crucial for modulating inflammatory responses. The elevation of cAMP activates protein kinase A (PKA), resulting in various downstream effects, including:

  • Inhibition of inflammatory cell recruitment : Roflumilast reduces the accumulation of neutrophils and eosinophils in the lungs, which are key contributors to COPD exacerbations .
  • Reduction in pro-inflammatory cytokines : The compound decreases the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8), thereby mitigating inflammation .
  • Improvement in lung function : Clinical studies have shown that Roflumilast improves forced expiratory volume (FEV1) and reduces the frequency of exacerbations in COPD patients .

Clinical Efficacy

A pivotal study known as the REACT trial evaluated the efficacy of Roflumilast in patients with severe COPD who were already receiving inhaled corticosteroids and long-acting beta-agonists. The study found that:

  • Exacerbation Reduction : Roflumilast treatment resulted in a 13.2% reduction in moderate-to-severe exacerbations compared to placebo (rate ratio 0.868; p=0.0529) over one year .
  • Quality of Life Improvement : Patients reported enhanced quality of life metrics alongside reduced hospital admissions due to exacerbations .

Table 1: Summary of Clinical Trials Involving Roflumilast

Study NamePopulationTreatment DurationPrimary OutcomeResults
REACT TrialSevere COPD1 yearExacerbation rate13.2% reduction in exacerbations
Pulmonary Inflammation StudyCOPD Patients4 weeksSputum neutrophils31% reduction in neutrophils
Muscle Wasting StudyCOPD with cachexia24 hoursMuscle protein breakdownReduced proteolytic markers

Safety Profile

While Roflumilast is generally well-tolerated, adverse events have been reported more frequently than with placebo. The most common side effects include gastrointestinal disturbances and weight loss. Notably, serious adverse events such as pneumonia were also observed, necessitating careful monitoring during treatment .

Q & A

Basic Research Questions

Q. How is Roflumilast-d4 synthesized and characterized for use in research?

this compound is synthesized by incorporating deuterium atoms at specific molecular positions (e.g., methyl or aromatic groups) to maintain isotopic stability. Key steps include:

  • Synthesis : Use of deuterated reagents (e.g., D₂O, deuterated acids) under controlled reaction conditions to ensure high isotopic purity.
  • Characterization :

  • Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation and structural integrity by comparing chemical shifts with non-deuterated Roflumilast .
  • Mass Spectrometry (MS) : Quantify isotopic enrichment (e.g., ≥99% deuterium at labeled positions) via LC-MS or high-resolution MS .
  • HPLC : Assess purity (>98%) using reverse-phase chromatography with UV detection .

Q. What is the role of this compound as an internal standard in analytical assays?

this compound is used as an internal standard in LC-MS-based pharmacokinetic or metabolic studies due to its near-identical chemical properties to non-deuterated Roflumilast. Methodological considerations include:

  • Calibration Curves : Co-elute this compound with the analyte to correct for matrix effects and instrument variability.
  • Validation : Ensure no isotopic interference (e.g., via MRM transitions) and confirm linearity across expected concentration ranges .

Advanced Research Questions

Q. How can researchers address discrepancies in PDE4 inhibition data between this compound and its parent compound?

Contradictions may arise from isotopic effects or assay variability. Mitigation strategies include:

  • Isotopic Effect Analysis : Compare IC₅₀ values of this compound and Roflumilast across PDE4 isoforms (e.g., PDE4B vs. PDE4D) using fluorescence polarization or radiometric assays .
  • Cross-Validation : Replicate findings with orthogonal methods (e.g., SPR for binding affinity, cell-based cAMP assays) .
  • Data Normalization : Use this compound as an internal standard only in assays where deuterium does not alter enzyme interaction .

Q. What experimental design considerations are critical for in vivo studies using this compound?

Key factors include:

  • Dosing Strategy : Account for potential differences in pharmacokinetics (e.g., clearance rates) due to deuterium’s kinetic isotope effect .
  • Sample Preparation : Optimize extraction protocols (e.g., protein precipitation, SPE) to recover both deuterated and non-deuterated forms from biological matrices .
  • Ethical Compliance : Adhere to institutional guidelines for deuterated compound use in animal/human studies, including isotope toxicity assessments .

Q. How can researchers validate the specificity of this compound in complex biological matrices?

  • Selectivity Testing : Spike matrices (e.g., plasma, tissue homogenates) with structurally similar PDE4 inhibitors to confirm no cross-reactivity in LC-MS/MS assays .
  • Stability Studies : Evaluate deuterium retention under storage conditions (e.g., freeze-thaw cycles, long-term -80°C storage) using isotopic ratio monitoring .

Q. Methodological Tables

Table 1: Analytical Techniques for this compound Characterization

TechniqueParameters AnalyzedKey ConsiderationsReferences
NMRDeuterium position, purityCompare δ values with non-D4 form
LC-MS/MSIsotopic enrichment, quantificationMRM transitions for D4 vs. D0
HPLC-UVPurity, retention timeUse C18 column, acetonitrile gradient

Table 2: Common Pitfalls in this compound Studies

PitfallSolutionReferences
Isotopic interference in MSUse high-resolution MS or adjust MRM transitions
Deuterium exchange in vivoPre-test stability in biological fluids
PDE4 isoform variabilityValidate across multiple isoforms (PDE4A/B/D)

Properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-[(2,2,3,3-tetradeuteriocyclopropyl)methoxy]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDBXUUTURYVHR-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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